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Compound of Interest

Compound Name: Dicaffeoylquinic acid

Cat. No.: B15575637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dicaffeoylquinic acid (DCQA), a naturally occurring phenolic compound, has emerged as a

promising candidate in the search for novel anti-influenza therapeutics. Exhibiting a

multifaceted mechanism of action, DCQA presents a compelling alternative to conventional

antiviral drugs. This guide provides an objective comparison of DCQA's performance against

influenza virus, supported by experimental data, detailed methodologies, and visual

representations of its interaction with host and viral components.

Quantitative Data Summary
The antiviral efficacy of various dicaffeoylquinic acid isomers has been evaluated through in

vitro and in vivo studies. The following tables summarize the key quantitative data, offering a

comparative perspective on their potency.

Table 1: In Vitro Anti-influenza Activity of Caffeoylquinic Acid Derivatives
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Compoun
d

Virus
Strain

Cell Line Assay
EC50
(µM)

Cytotoxic
ity (CC50
in µM)

Referenc
e

3,4-

Dicaffeoylq

uinic Acid

A/WSN/33

(H1N1)
MDCK

Cell

Viability
81.1

>85.5%

purity,

specific

value not

provided

[1]

3,5-

Dicaffeoylq

uinic Acid

A/WSN/33

(H1N1)
MDCK

Cell

Viability
104.5

>90.0%

purity,

specific

value not

provided

[1]

4,5-

Dicaffeoylq

uinic Acid

A/WSN/33

(H1N1)
MDCK

Cell

Viability
129.7

>51.4%

purity,

specific

value not

provided

[1]

Chlorogeni

c Acid

A/WSN/33

(H1N1)
MDCK

Cell

Viability
299.2

Not

provided
[1]

Caffeic

Acid

A/WSN/33

(H1N1)
MDCK

Cell

Viability
499.4

Not

provided
[1]

Table 2: In Vivo Efficacy of 3,4-Dicaffeoylquinic Acid in Influenza-Infected Mice
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Treatment
Group

Virus Strain
Animal
Model

Dosage Outcome Reference

3,4-

Dicaffeoylqui

nic Acid

A/WSN/33

(H1N1)
BALB/c Mice

50 mg/kg/day

(oral)

Significantly

extended

lifespan

compared to

untreated

mice.[2]

[2]

Oseltamivir

Phosphate

A/WSN/33

(H1N1)
BALB/c Mice

0.5

mg/kg/day

(oral)

Significantly

extended

lifespan

compared to

untreated

mice.[2]

[2]

Control

(Vehicle)

A/WSN/33

(H1N1)
BALB/c Mice N/A

Significant

body weight

loss and

mortality.[2]

[2]

Antiviral Mechanisms of Dicaffeoylquinic Acid
Current research suggests that DCQA employs a multi-pronged approach to combat influenza

virus infection, primarily by modulating host-cell responses rather than directly inhibiting viral

replication. Some studies also indicate a potential for direct viral targeting through

neuraminidase inhibition.

Host-Mediated Viral Clearance via TRAIL Upregulation
In vivo studies have demonstrated that 3,4-dicaffeoylquinic acid enhances the expression of

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) mRNA in the lungs of

influenza-infected mice.[2][3] TRAIL is a cytokine that can induce apoptosis in virus-infected

cells, thereby facilitating viral clearance. This unique mechanism sets it apart from

neuraminidase inhibitors like oseltamivir, which directly target a viral enzyme.[2]
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Figure 1. DCQA enhances viral clearance by upregulating TRAIL expression.

Neuraminidase Inhibition
Several caffeoylquinic acids have been identified as inhibitors of influenza neuraminidase (NA),

the viral enzyme responsible for releasing new virions from infected cells.[4] While specific

IC50 values for various DCQA isomers against influenza NA are not yet widely published,

molecular docking studies suggest an interaction with key amino acid residues in the enzyme's

active site.[4] This mechanism is shared with the widely used antiviral drug oseltamivir.
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Figure 2. DCQA and Oseltamivir inhibit influenza neuraminidase.

Modulation of Inflammatory Signaling Pathways
A related compound, 3,4,5-tri-O-caffeoylquinic acid (TCQA), has been shown to attenuate

influenza A virus-induced inflammation by suppressing the Toll-like receptor (TLR) 3/7 signaling

pathway. This pathway is crucial for the innate immune response to viral RNA. By

downregulating this pathway, TCQA can reduce the production of pro-inflammatory cytokines,

mitigating the excessive inflammation often associated with severe influenza.
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Figure 3. TCQA modulates the TLR3/7 inflammatory signaling pathway.
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Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza

neuraminidase.

Materials:

Recombinant influenza virus neuraminidase.

Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).

Test compounds (Dicaffeoylquinic acid isomers, Oseltamivir).

96-well black, flat-bottom plates.

Fluorometer.

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

In a 96-well plate, add the diluted compounds to triplicate wells. Include control wells with

buffer only (no inhibitor).

Add a standardized amount of neuraminidase solution to all wells.

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

Incubate at 37°C for 60 minutes, protected from light.

Stop the reaction using a suitable stop solution (e.g., 0.14 M NaOH in 83% ethanol).

Measure the fluorescence at an excitation of ~355 nm and an emission of ~460 nm.
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Calculate the percentage of inhibition for each compound concentration relative to the no-

inhibitor control and determine the IC50 value.

Cell Viability Assay (MTT-based)
This assay assesses the ability of a compound to protect cells from the cytopathic effect (CPE)

induced by influenza virus infection.[1]

Materials:

Madin-Darby Canine Kidney (MDCK) cells.[1]

Influenza A virus (e.g., A/WSN/33).[1]

Cell culture medium (e.g., MEM) with supplements.[1]

Test compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization solution (e.g., DMSO).

96-well cell culture plates.

Microplate reader.

Procedure:

Seed MDCK cells in a 96-well plate and culture until confluent.[1]

Wash the cells and infect with influenza virus in the presence of serial dilutions of the test

compounds.[1] Include uninfected and untreated virus-infected controls.

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is

observed in the virus control wells.[1]

Add MTT solution to each well and incubate for 4 hours.

Add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at ~570 nm.

Calculate the percentage of cell viability for each compound concentration relative to the

uninfected and untreated controls to determine the EC50 value.

Real-Time RT-PCR for TRAIL mRNA Quantification in
Mouse Lung
This method is used to quantify the expression level of TRAIL mRNA in the lung tissue of

influenza-infected mice treated with DCQA.[2]

Materials:

Lung tissue from experimental mice.

RNA extraction kit.

Reverse transcriptase and reagents for cDNA synthesis.

Real-time PCR instrument.

Primers and probes specific for murine TRAIL and a housekeeping gene (e.g., HPRT) for

normalization.[2]

SYBR Green or TaqMan master mix.

Procedure:

Homogenize the collected lung tissue and extract total RNA according to the kit

manufacturer's protocol.

Assess the quality and quantity of the extracted RNA.

Synthesize cDNA from the total RNA using reverse transcriptase.

Perform real-time PCR using specific primers for TRAIL and the housekeeping gene.
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The reaction typically involves an initial denaturation step, followed by 40-45 cycles of

denaturation, annealing, and extension.

Quantify the relative expression of TRAIL mRNA by normalizing it to the expression of the

housekeeping gene using the ΔΔCt method.

Conclusion
Dicaffeoylquinic acid demonstrates significant anti-influenza activity through mechanisms that

are distinct from and potentially complementary to existing antiviral drugs. Its ability to enhance

host-mediated viral clearance by upregulating TRAIL, coupled with potential neuraminidase

inhibition and anti-inflammatory effects, makes it a compelling lead compound for further

development. The data presented in this guide underscore the potential of DCQA as a broad-

spectrum anti-influenza agent and provide a foundation for future research into its clinical

applications. Further studies are warranted to elucidate the precise neuraminidase inhibitory

activity of different DCQA isomers and to directly compare their in vitro efficacy with standard-

of-care antivirals like oseltamivir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unraveling the Antiviral Action of Dicaffeoylquinic Acid
Against Influenza: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575637#confirming-the-antiviral-mechanism-of-
dicaffeoylquinic-acid-against-influenza]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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